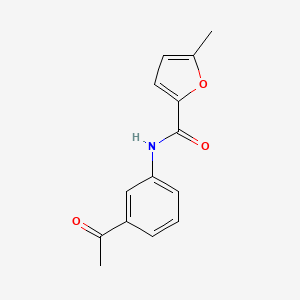

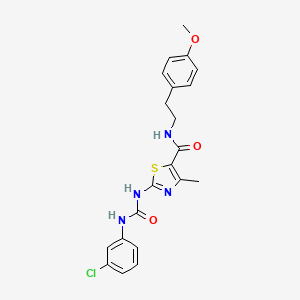

![molecular formula C22H20FN5O3 B2487413 1-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-3-甲氧基苯甲酰胺 CAS No. 922082-46-0](/img/structure/B2487413.png)

1-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.

BenchChem offers high-quality N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

纳米制剂

该化合物已用于制备稳定的纳米悬浮液 . 这些纳米悬浮液用于配制水溶性差的药物候选物,在过去几十年中,这类药物的开发量大幅增加 . 纳米悬浮液可以改善这些药物候选物的溶解行为,从而提高其生物利用度 .

蛋白激酶抑制剂

嘧啶及其稠合衍生物,包括吡唑并[3,4-d]嘧啶,已显示出作为癌症治疗的蛋白激酶抑制剂的潜力 . 这些化合物通过不同的作用机制发挥其抗癌潜力,其中之一是抑制蛋白激酶 . 蛋白激酶是控制细胞生长、分化、迁移和代谢的重要酶 .

抗癌药

该化合物已用于合成一系列新型的吡啶并[2,3-d]嘧啶衍生物,这些衍生物带有不同的杂环和芳香基团 . 这些衍生物作为选择性和有效的抗菌和抗癌药物,显示出很有希望的结果 .

胶原蛋白合成抑制

该化合物已用于开发抑制胶原蛋白合成的药物 . 这在治疗诸如肝纤维化等疾病中特别有用,在这些疾病中,胶原蛋白会过量产生 .

药物制剂

该化合物已用于制备由纳米悬浮液制成的固体形式的药物制剂 . 这些制剂用于治疗各种疾病,提高活性药物成分的疗效 .

细胞生长调节

作为蛋白激酶抑制剂,该化合物在细胞生长调节中起着至关重要的作用 . 通过抑制蛋白激酶,它可以控制细胞的生长、分化和迁移 .

作用机制

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit neuronal nitric oxide synthase (nnos), which is an important therapeutic approach to target neurodegenerative disorders . These inhibitors utilize the same hydrophobic pocket to gain strong inhibitory potency, as well as high isoform selectivity .

Biochemical Pathways

Similar compounds have been found to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt), which are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

Similar compounds have been designed to combine a more pharmacokinetically favorable head with promising structural components from previous inhibitors . These compounds showed good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .

Result of Action

Similar compounds have been found to exhibit potent inhibitory activity against various viruses .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .

属性

IUPAC Name |

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3/c1-31-17-7-4-6-15(11-17)21(29)24-9-10-28-20-18(12-26-28)22(30)27(14-25-20)13-16-5-2-3-8-19(16)23/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUDHNSPYOJLRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2487335.png)

![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![10'-ethoxy-1-methyl-4'-(4-methylphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene](/img/structure/B2487340.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)

![7-(prop-2-en-1-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2487350.png)

![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)